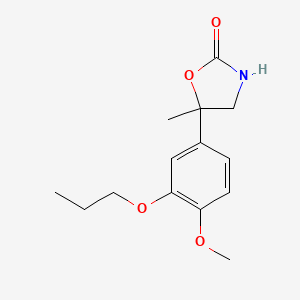
5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one involves several key steps. Initially, 3’-Methoxy-4’-propyloxyacetophenone is converted to cyanohydrin by treatment with trimethylsilyl cyanide in the presence of zinc iodide. Subsequent reduction with lithium aluminium hydride yields the amino alcohol, which is then cyclized to the racemic oxazolidinone using carbonyl diimidazole in tetrahydrofuran. The racemic oxazolidinone is coupled with ®-1-(1-naphthyl)ethyl isocyanate to furnish the corresponding urea as a diastereomeric mixture, which is separated by column chromatography. The desired isomer is then hydrolyzed by means of potassium ethoxide to give the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.
化学反応の分析
Types of Reactions
5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring and the oxazolidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminium hydride or sodium borohydride are typical reducing agents.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study phosphodiesterase 4 inhibition and its effects on cyclic adenosine monophosphate levels.
Biology: Investigated for its role in modulating immune responses and reducing inflammation.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases, inflammatory bowel disease, and other inflammatory conditions
作用機序
5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one exerts its effects by inhibiting phosphodiesterase 4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate, leading to reduced synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interferon-gamma . This mechanism is crucial for its anti-inflammatory and immunomodulatory effects.
類似化合物との比較
Similar Compounds
Rolipram: Another phosphodiesterase 4 inhibitor with similar anti-inflammatory properties.
Roflumilast: Used in the treatment of chronic obstructive pulmonary disease and has similar mechanisms of action.
Tetomilast: Investigated for its potential in treating inflammatory bowel disease and other inflammatory conditions.
Uniqueness of 5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one
This compound is unique in its specific inhibition of phosphodiesterase 4 and its potential therapeutic applications in autoimmune and inflammatory diseases. Its ability to reduce the synthesis of multiple pro-inflammatory cytokines makes it a valuable compound for research and potential therapeutic development.
特性
IUPAC Name |
5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCPERGCFKIYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-(2-methylsulfinylphenyl)piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one](/img/structure/B1241283.png)
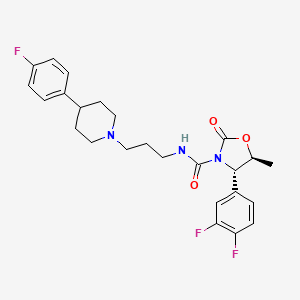
![(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione](/img/structure/B1241288.png)
![(2R)-2-[2-[4-[[(3R)-3,4-dicarboxy-3-hydroxybutanoyl]amino]butylamino]-2-oxoethyl]-2-hydroxybutanedioic acid](/img/structure/B1241289.png)
![cyclo[D-Asp-Pro-D-Gly(cPent)-Gly(cPr)-D-Trp(2-Br)]](/img/structure/B1241292.png)
![[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1241294.png)

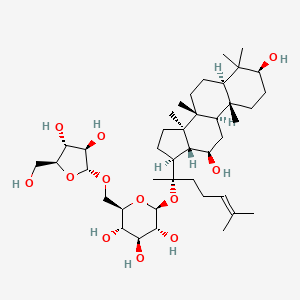
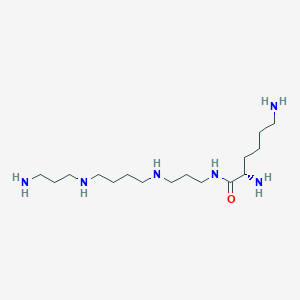
![2-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthyl)carbonyl]benzoic acid](/img/structure/B1241300.png)
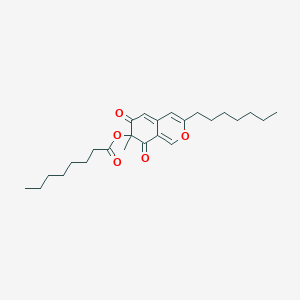
![(2S,3S,4R,5R)-5-[6-amino-2-(3-hydroxy-3-phenylprop-1-ynyl)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1241304.png)
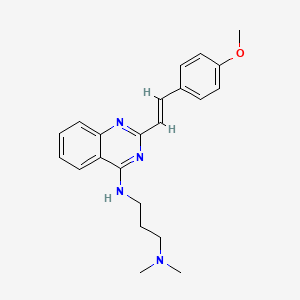
![5H-Benzo[6,7]cyclohepta[1,2-b]quinoline-8-carboxylicacid, 10-fluoro-3-(2-fluorophenyl)-6,7-dihydro-](/img/structure/B1241306.png)
